Methyl 3-hydroxy-4-phenylbutanoate

Medicinal Chemistry Sigma Receptor Pharmacology Spirocyclic Synthesis

This chiral β-hydroxy ester is the validated phenylethanol component for constructing spirocyclic σ₁ ligands (Ki 20–26 nM). It features a critical 3-hydroxy substitution pattern non-redundant with 2-hydroxy or free acid analogs. The methyl ester’s low logP (–0.59) improves phase-transfer over ethyl esters, while its two stereocenters demand enantiopure procurement (≥98% ee) to preserve cis-diastereoselectivity essential for medicinal chemistry programs targeting neurological and oncological pathways.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
Cat. No. B13673909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-hydroxy-4-phenylbutanoate
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CC1=CC=CC=C1)O
InChIInChI=1S/C11H14O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3
InChIKeyKUWWVYHNMGLJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Hydroxy-4-phenylbutanoate Procurement Guide: A Chiral β-Hydroxy Ester Intermediate for Sigma Receptor Ligand Synthesis


Methyl 3-hydroxy-4-phenylbutanoate (C₁₁H₁₄O₃, MW 194.23 g/mol) is a chiral β-hydroxy ester bearing a phenyl substituent at the 4-position and a secondary alcohol at the 3-position of the butanoate backbone [1]. This substitution pattern gives rise to two stereogenic centers (C3 and C4), making stereochemical integrity a critical quality attribute during procurement [2]. The compound has been explicitly utilized as a key synthetic intermediate in the Oxa-Pictet–Spengler reaction to construct spirocyclic σ₁ receptor ligands with Ki values in the low nanomolar range (20–26 nM) [3]. Spectroscopic identity is established by ¹H NMR and GC-MS, with reference spectra available in the SpectraBase database [4].

Methyl 3-Hydroxy-4-phenylbutanoate Selection: Why Regioisomeric or Ester-Swapped Analogs Cannot Substitute


Generic substitution of methyl 3-hydroxy-4-phenylbutanoate with its regioisomer methyl 2-hydroxy-4-phenylbutanoate or the free acid 3-hydroxy-4-phenylbutanoic acid introduces distinct reactivity and conformational changes that are non-redundant in downstream synthetic applications. The 3-hydroxy regioisomer features a β-hydroxy ester motif that is essential for the Oxa-Pictet–Spengler cyclization pathway; the 2-hydroxy analog lacks the requisite spatial relationship between the hydroxyl nucleophile and the electrophilic oxocarbenium ion intermediate, leading to different or absent cyclization products [1]. Furthermore, the methyl ester exhibits a calculated logP of –0.59 , which significantly alters phase-transfer behavior and solubility profiles compared to the ethyl ester analog (logP ~ –0.1) and the free acid, directly impacting extraction efficiency and chromatographic purification in multi-step syntheses. Stereochemical erosion at C3 or C4, as encountered with racemic or low-enantiomeric-excess material, compromises the diastereoselectivity of subsequent transformations, as demonstrated by the high cis-diastereoselectivity achieved with enantiopure starting material [1].

Methyl 3-Hydroxy-4-phenylbutanoate Quantitative Differentiation: Evidence-Based Performance Metrics vs. Closest Analogs


Oxa-Pictet–Spengler Cyclization: Unique Reactivity of the 3-Hydroxy Regioisomer Enables Spirocyclic σ₁ Ligand Scaffolds

Methyl 3-hydroxy-4-phenylbutanoate (compound 8) was employed as the phenylethanol component in the Oxa-Pictet–Spengler reaction with 1-acyl-protected piperidone ketals to yield spirocyclic 2-benzopyrans. The resulting spirocyclic compounds (18) exhibited σ₁ receptor affinity with Ki values of 20–26 nM and σ₁/σ₂ selectivity exceeding 9-fold when a large N-substituent (n-octyl, benzyl, or phenylpropyl) was present [1]. The 3-hydroxy position is mechanistically critical: the hydroxyl group participates in oxocarbenium ion formation, whereas the corresponding 2-hydroxy ester or 4-hydroxy ester regioisomers would generate different ring sizes or fail to cyclize entirely. This reactivity profile is not achievable with methyl 2-hydroxy-4-phenylbutanoate, which positions the hydroxyl α to the ester carbonyl, altering the nucleophilic trajectory [2].

Medicinal Chemistry Sigma Receptor Pharmacology Spirocyclic Synthesis

Lipophilicity-Driven Extraction and Purification Advantage of the Methyl Ester Over Ethyl Ester Analogs

The calculated logP of methyl 3-hydroxy-4-phenylbutanoate is –0.59 , reflecting greater polarity than the ethyl ester analog (ethyl 3-hydroxy-4-phenylbutanoate, estimated logP ~ 0.0–0.2 by homologation). In liquid-liquid extraction and reverse-phase flash chromatography, a logP difference of approximately 0.5–0.8 units translates to a retention time shift of 2–5 minutes under standard gradient conditions (C18, water/acetonitrile), directly affecting purification throughput. The lower logP of the methyl ester facilitates removal of non-polar byproducts and unreacted phenyl-containing starting materials, which is critical for multi-step synthesis where intermediate purity requirements exceed 95% [1]. The free acid (3-hydroxy-4-phenylbutanoic acid) has a logP of approximately 0.5–1.0 and requires derivatization prior to chromatographic separation, adding one synthetic step.

Process Chemistry Chromatographic Purification Physicochemical Characterization

C3–C4 Stereochemical Integrity: Enantiomeric Excess Determines Downstream Diastereoselectivity in Spirocycle Formation

The Intramolecular Oxa-Pictet–Spengler reaction of methyl 3-hydroxy-4-phenylbutanoate-derived intermediate 24 yielded tricyclic compound 25 with high cis-diastereoselectivity, indicating that the relative stereochemistry at C3 and C4 in the starting ester is faithfully transmitted to the product [1]. Racemic or epimerized starting material would produce a mixture of cis and trans diastereomers, reducing the isolated yield of the desired stereoisomer by up to 50%. The racemization patent literature explicitly demonstrates that 4-phenylbutanoate esters undergo facile epimerization at the α-position under basic conditions [2], emphasizing that procurement of enantiopure material with defined (R,R), (S,S), (R,S), or (S,R) configuration is a prerequisite for reproducible diastereoselective synthesis. In contrast, the 2-hydroxy regioisomer's stereochemical influence on cyclization diastereoselectivity has not been characterized in the σ ligand series.

Asymmetric Synthesis Diastereoselectivity Chiral Purity Analysis

Spectroscopic Identity Confirmation: Differentiating Methyl 3-Hydroxy-4-phenylbutanoate from Co-eluting Regioisomers by GC-MS and NMR

Methyl 3-hydroxy-4-phenylbutanoate is uniquely characterized by ¹H NMR (CDCl₃) and GC-MS data archived in the SpectraBase database (Compound ID: GLZR6g01FWd) [1]. The ¹H NMR spectrum shows characteristic signals for the C3 methine proton (δ ~ 3.8–4.2 ppm, multiplet) and the C2 methylene protons adjacent to the ester (δ ~ 2.4–2.6 ppm), which are diagnostically distinct from those of methyl 2-hydroxy-4-phenylbutanoate. In the 2-hydroxy isomer, the C2 methine proton resonates further downfield (δ ~ 4.3–4.5 ppm) due to the electron-withdrawing ester group, and the C3 methylene appears as a distinct multiplet [2]. This spectroscopic differentiation enables unambiguous identity testing by ¹H NMR in QC release protocols, preventing misidentification of regioisomers that co-elute under standard reverse-phase HPLC conditions.

Quality Control Spectroscopic Characterization Regioisomer Identification

Methyl 3-Hydroxy-4-phenylbutanoate Application Scenarios: Evidence-Backed Procurement for Sigma Receptor and Chiral Intermediate Programs


Synthesis of Spirocyclic σ₁ Receptor Ligands via Oxa-Pictet–Spengler Cyclization

In medicinal chemistry programs targeting σ₁ receptors for neurological or oncological indications, methyl 3-hydroxy-4-phenylbutanoate serves as the validated phenylethanol component for constructing the 2-benzopyran spirocyclic core. The derived spirocyclic piperidines achieve σ₁ Ki values of 20–26 nM with >9-fold selectivity over σ₂, a selectivity window directly dependent on the 3-hydroxy substitution pattern [1]. This scaffold cannot be accessed from methyl 2-hydroxy-4-phenylbutanoate or methyl 4-hydroxy-4-phenylbutanoate. Procurement of enantiopure (single diastereomer) material with ≥98% ee is mandatory to preserve the high cis-diastereoselectivity reported for the intramolecular cyclization step [1].

Chiral Building Block for Statine and β-Hydroxy-γ-amino Acid Analogs

The 3-hydroxy-4-phenylbutanoate skeleton is structurally homologous to statine ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid), a key component of pepstatin and various aspartic protease inhibitors. Methyl 3-hydroxy-4-phenylbutanoate can be elaborated to 3-amino-2-hydroxy-4-phenylbutanoates, which are core intermediates for HIV protease inhibitors (e.g., KNI-272) and aminopeptidase inhibitors (e.g., bestatin analogs) [2]. The methyl ester offers a synthetic advantage over the ethyl ester in this context because the lower logP (–0.59 vs. ~0.0) facilitates aqueous workup after amidation or reduction steps .

Precursor for 1,8-Dihydroxytetralin Synthesis via Tandem DIBALH Reduction

4-(3-Hydroxyphenyl)butanoate esters, including methyl 3-hydroxy-4-(3-hydroxyphenyl)butanoate analogs, undergo tandem reduction/intramolecular hydroxyalkylation with 2 equivalents of DIBALH to yield 1,8-dihydroxytetralins [3]. Methyl 3-hydroxy-4-phenylbutanoate can be functionalized by electrophilic aromatic substitution to install additional hydroxyl groups on the phenyl ring, expanding its utility as a tetralin precursor. The methyl ester is preferred over the ethyl ester for DIBALH reductions because the smaller methoxy leaving group minimizes competing transesterification side reactions [3].

Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Determination

Owing to its two stereogenic centers and the commercial availability of both enantiomeric series (via asymmetric reduction of the corresponding β-keto ester or enzymatic resolution), methyl 3-hydroxy-4-phenylbutanoate is used as a reference standard for developing chiral HPLC methods to separate the four possible stereoisomers [4]. The spectroscopic data archived in SpectraBase (¹H NMR and GC-MS) [5] provide orthogonal identity confirmation, supporting its qualification as a working reference standard under ICH Q2(R1) guidelines.

Quote Request

Request a Quote for Methyl 3-hydroxy-4-phenylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.